Cas no 1114-81-4 (O-Phospho-L-threonine)

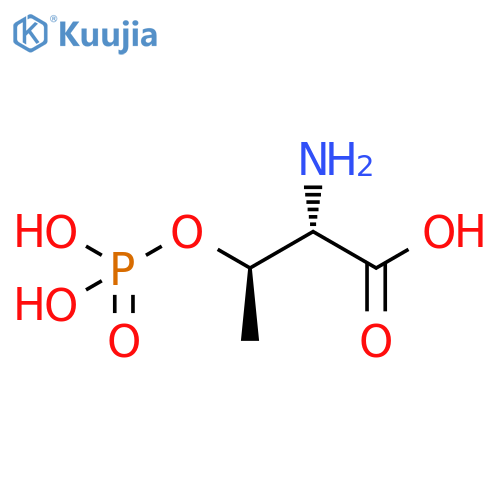

O-Phospho-L-threonine structure

商品名:O-Phospho-L-threonine

O-Phospho-L-threonine 化学的及び物理的性質

名前と識別子

-

- L-Threonine,O-phosphono-

- L-2-AMINO-3-HYDROXYBUTANOIC ACID 3-PHOSPHATE

- H-THR(PO3H2)-OH

- O-PHOSPHO-L-THREONINE

- PHOSPHOTHREONINE ANTIBODY INHIBITOR

- threoninium dihydrogen phosphate

- Threonine phosphate

- (s)-2-amino-3-hydroxybutanoic acid 3-phosphate

- H-Thr(PO?H?)-OH

- O-PHOSPHO-L-THREONINE FREE ACID

- (S)-2-Amino-3-hydroxybutanoic acid 3-phosphate,L-Threonine O-phosphate

- L-Threonine dihydrogen phosphate

- L-THREONINE O-PHOSPHATE

- O-Phospho-threonin

- O-Phosphothreonine

- Phosphothreonin

- 3L4WX7B1EI

- DB-231600

- (2S,3R)-2-amino-3-hydroxybutanoic acid 3-phosphate

- UNII-3L4WX7B1EI

- THREONINE, PHOSPHATE

- (2S,3R)-2-amino-3-phosphonooxybutanoic acid

- CHEBI:37525

- threonine phosphate ester

- AKOS006237893

- O-phosphono-L-threonine

- (2S,3R)-2-amino-3-(phosphonooxy)butanoicacid

- L-Threonine phosphate

- CS-0059358

- phospho-l-threonine

- THREONINE PHOSPHATE [WHO-DD]

- EINECS 214-217-5

- Synonyms Sources

- L-THREONINE, O-PHOSPHONO-

- L-O-PHOSPHOTHREONINE

- phosphothreonine

- L-Threonine, dihydrogen phosphate (ester)

- SCHEMBL42675

- MFCD00069578

- L-Threonine O-3-phosphate

- HY-113014

- G71427

- THREONINE, DI-H PHOSPHATE

- J-002589

- 1114-81-4

- TREONIN FOSFATUM

- DL-Threonine dihydrogen phosphate ester; O-Phosphoryl-DL-threonine

- (2S,3R)-2-amino-3-(phosphonooxy)butanoic acid

- rel-(2S,3R)-2-Amino-3-(phosphonooxy)butanoic acid

- O3-phosphothreonine

- L-PHOSPHOTHREONINE

- Q21099038

- O-Phospho-L-threonine

-

- MDL: MFCD00069578

- インチ: 1S/C4H10NO6P/c1-2(3(5)4(6)7)11-12(8,9)10/h2-3H,5H2,1H3,(H,6,7)(H2,8,9,10)/t2-,3+/m1/s1

- InChIKey: USRGIUJOYOXOQJ-GBXIJSLDSA-N

- ほほえんだ: P(=O)(O)(O)O[C@H](C)[C@@H](C(=O)O)N

計算された属性

- せいみつぶんしりょう: 199.02500

- どういたいしつりょう: 199.02457404g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 7

- 重原子数: 12

- 回転可能化学結合数: 4

- 複雑さ: 195

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 140

- 疎水性パラメータ計算基準値(XlogP): -4.2

- ひょうめんでんか: -2

じっけんとくせい

- 色と性状: 無色。

- ようかいど: NH4OH 1 M: 0.1 g/mL, clear, colorless

- PSA: 139.89000

- LogP: -0.40360

- ようかいせい: NH 4 OH、0.1 g/mlに溶解する

O-Phospho-L-threonine セキュリティ情報

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 福カードFコード:10

- ちょぞうじょうけん:−20°C

O-Phospho-L-threonine 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

O-Phospho-L-threonine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YUAN YE Biotechnology Co., Ltd. | T81396-10mg |

O-PHOSPHO-L-THREONINE |

1114-81-4 | 10mg |

¥1190.00 | 2022-03-25 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_493578-1g |

L-Threonine O-phosphate |

1114-81-4 | 1g |

¥6666.0 | 2022-03-25 | ||

| Enamine | EN300-7397754-250mg |

(2S,3R)-2-amino-3-(phosphonooxy)butanoic acid |

1114-81-4 | 250mg |

$0.0 | 2022-03-25 | ||

| Fluorochem | 493578-5g |

L-Threonine O-phosphate |

1114-81-4 | = 99% (TLC) | 5g |

£1148.00 | 2022-03-25 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD146266-1g |

(2S,3R)-2-Amino-3-(phosphonooxy)butanoic acid |

1114-81-4 | 97% | 1g |

¥2461.0 | 2022-03-25 | |

| TRC | P353723-10mg |

O-Phospho-L-threonine |

1114-81-4 | 10mg |

$110.00 | 2023-05-17 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O919298-50mg |

O-PHOSPHO-L-THREONINE |

1114-81-4 | 50mg |

¥336.00 | 2022-09-01 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | J20_493578-250mg |

L-Threonine O-phosphate |

1114-81-4 | 250mg |

¥3410.0 | 2022-03-25 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-295240-250 mg |

L-2-Amino-3-hydroxybutanoic acid 3-phosphate, |

1114-81-4 | >95% | 250MG |

¥639.00 | 2023-07-10 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R126489-50mg |

O-Phospho-L-threonine |

1114-81-4 | O-- L - | 50mg |

¥323 | 2023-09-10 |

O-Phospho-L-threonine 関連文献

-

Pontus Pettersson,Andreas Barth RSC Adv. 2020 10 4715

-

Ulrich Ermler Dalton Trans. 2005 3451

-

Yuta Miyazaki,Koji Oohora,Takashi Hayashi Chem. Soc. Rev. 2022 51 1629

-

Michael Richter Nat. Prod. Rep. 2013 30 1324

-

5. X-Ray crystal structures of the nickel(II) and copper(II) complexes of O-phospho-DL-threonine–pyridoxal Schiff baseKatsuyuki Aoki,Hiroshi Yamazaki J. Chem. Soc. Chem. Commun. 1980 363

1114-81-4 (O-Phospho-L-threonine) 関連製品

- 80-68-2(DL-Threonine)

- 96193-69-0(D-O-Phospho Threonine)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 307-59-5(perfluorododecane)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1114-81-4)O-Phospho-L-threonine

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):151.0/310.0/1022.0